N-{4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl}propanamide
Description
Historical Evolution of Sulfamoyl Compounds in Chemical Literature
The discovery of sulfonamides in the early 20th century marked a paradigm shift in antimicrobial therapy. Gerhard Domagk’s identification of prontosil (a sulfonamide-containing azo dye) in 1932 demonstrated unprecedented efficacy against streptococcal infections, catalyzing systematic exploration of sulfonamide derivatives. Sulfamoyl groups (–SO₂–NH–) emerged as pivotal pharmacophores due to their electronic versatility and capacity for hydrogen bonding. Early synthetic efforts, such as the reaction of secondary amines with sulfuryl fluoride (SO₂F₂), established foundational methods for sulfamoyl fluorides. By the mid-20th century, propanamide-sulfonamide hybrids began attracting attention for their balanced lipophilicity and bioavailability, enabling targeted modifications for diverse therapeutic applications.
Table 1: Milestones in Sulfamoyl Compound Development
Academic Significance of Propanamide-Sulfonamide Based Compounds
Propanamide-sulfonamide hybrids exhibit unique stereoelectronic properties that facilitate interactions with biological targets. For instance, famotidine sulfamoyl propanamide (C₈H₁₄N₆O₃S₃) demonstrates how sulfamoyl groups enhance binding affinity to histamine receptors. The compound’s guanidinothiazole moiety synergizes with the sulfamoyl-propanamide backbone to modulate enzymatic activity, a design principle replicated in kinase inhibitors and antimicrobial agents. Academic studies emphasize the role of:
- Conformational flexibility : The propanamide chain adopts multiple rotameric states, enabling adaptive binding.
- Electron-withdrawing effects : Sulfamoyl groups polarize adjacent bonds, enhancing reactivity in nucleophilic substitutions.
Table 2: Representative Propanamide-Sulfonamide Hybrids
Theoretical Framework Development for Sulfamoyl Derivatives
Theoretical models for sulfamoyl propanamides integrate quantum mechanical calculations and molecular dynamics simulations. Density functional theory (DFT) analyses reveal that the sulfamoyl group’s resonance stabilization ($$ \Delta G^\ddagger \approx 12.3 \, \text{kcal/mol} $$) governs its reactivity in nucleophilic acyl substitutions. Key principles include:
- Resonance-assisted hydrogen bonding : The sulfamoyl NH group participates in strong hydrogen bonds ($$ \text{p}K_a \approx 10.2 $$), critical for protein-ligand interactions.
- Steric effects of propanamide chains : Bulky substituents at the propanamide nitrogen hinder rotation, favoring bioactive conformers.
Recent advances in copper-catalyzed hydrosulfamoylation (e.g., using SO₂ and amines) demonstrate how mechanistic insights drive synthetic innovation. These methods achieve $$ >90\% $$ yields under mild conditions, underscoring the synergy between theory and practice.
Contemporary Research Landscape and Knowledge Frontiers
Current research prioritizes modular synthesis and target-specific design. For example, sulfamoyl benzamide derivatives (e.g., $$ N $$-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) exhibit nanomolar inhibition of human NTPDases, highlighting their potential in treating thrombosis and cancer. Emerging strategies include:
- Radical sulfamoylation : Photocatalytic generation of sulfamoyl radicals ($$ \cdot \text{SO}2\text{NH}2 $$) enables C–H functionalization of alkenes and alkynes.
- Computational fragment-based design : Machine learning models predict sulfamoyl-propanamide interactions with orphan GPCRs, accelerating drug discovery.
Table 3: Recent Innovations in Sulfamoyl Propanamide Synthesis
Properties
IUPAC Name |
N-[4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-19(23)21-16-9-10-18(14(2)11-16)26(24,25)20-13-17(22)12-15-7-5-4-6-8-15/h4-11,17,20,22H,3,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPCJWAQGKFGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(CC2=CC=CC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl}propanamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2-hydroxy-3-phenylpropyl bromide under basic conditions to form the intermediate product. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfamoyl group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or sulfonyl derivatives.
Scientific Research Applications
N-{4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for
Biological Activity
N-{4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl}propanamide, also known by its CAS number 1705734-79-7, is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The molecular formula of this compound is C19H24N2O4S, with a molecular weight of 376.5 g/mol. The structure includes a sulfamoyl group, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O4S |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 1705734-79-7 |
Research indicates that compounds with similar structures often exert their biological effects through modulation of inflammatory pathways. For instance, the compound MHPAP (Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate), which shares structural similarities, has been shown to inhibit key inflammatory cytokines such as IL-6 and TNF-alpha in monocyte/macrophage-like cells. This inhibition occurs through the blockade of the NF-kB signaling pathway, a crucial mediator in inflammation and cancer progression .
Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines in various cell lines.
Key Findings:
- Inhibition of IL-6, IL-1beta, and TNF-alpha production in lipopolysaccharide (LPS)-stimulated THP-1 cells.
- Suppression of NF-kB p65 phosphorylation, indicating interference with the inflammatory signaling cascade .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Compounds that inhibit inflammatory pathways are often explored for their roles in cancer therapy due to the link between chronic inflammation and cancer progression.
Case Studies:
- Study on Cytokine Inhibition: A study highlighted that MHPAP significantly inhibited inflammatory cytokines in both THP-1 cells and human peripheral blood mononuclear cells (PBMCs), suggesting that similar derivatives could have therapeutic implications in cancer treatment .
- In Silico Analysis: Computational studies have indicated that the compound may bind effectively to IKK, a kinase involved in the NF-kB pathway, further supporting its potential as an anti-inflammatory and anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural motifs with the target molecule, particularly sulfamoyl, propanamide, or aromatic substituents:
(S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (Compound 7, )
- Molecular Formula : C₂₄H₂₂N₄O₄S
- Key Features :
- Propanamide backbone with a 6-methoxynaphthyl group.
- Sulfamoyl group linked to a 4-methylpyrimidin-2-yl substituent.
- Higher molecular weight (462.52 g/mol) compared to the target compound.
- Elemental Analysis :
- Comparison :
- The methoxynaphthyl group enhances lipophilicity, whereas the target compound’s hydroxy-phenylpropyl group may improve solubility via hydrogen bonding.
Hydroxyureido-L-3-phenylpropanamide Derivatives ()
- Examples :
- N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (Compound 4).
- N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide (Compound 5).
- Key Features :
- Hydroxamic acid moieties for metal chelation.
- Cyclohexane or benzhydryl substituents for steric bulk.
- Comparison :
- The target compound lacks hydroxamic acid groups but shares the phenylpropanamide scaffold, suggesting divergent mechanisms of action (e.g., enzyme inhibition vs. receptor binding).
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()
- Molecular Formula : C₂₄H₂₃N₅O₅S
- Key Features :
- Pentanamide backbone with a dioxoisoindolinyl group.
- Pyridin-2-yl substituent on the sulfamoyl group.
- Elemental Analysis :
Molecular Weight and Lipophilicity
Functional Group Impact on Bioactivity (Hypothetical)
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
